molecular formula C19H22N2O2 B8587617 N1,N3-di(2,5-dimethyl-phenyl)-malonamide

N1,N3-di(2,5-dimethyl-phenyl)-malonamide

Cat. No. B8587617
M. Wt: 310.4 g/mol
InChI Key: IJNSAZINBDZWPC-UHFFFAOYSA-N
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Patent
US07964625B2

Procedure details

100 mmol 2,5-dimethylaniline and 50 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly (100 mmol,≡6.6 mL) on a stream of nitrogen. N1,N3-di(2,5-dimethyl-phenyl)-malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 14.9 g N1,N3-di(2,5-dimethyl-phenyl)-malonamide was obtained (yield 96.0%, purity 98.5%)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].[C:10]([O:18]CC)(=O)[CH2:11][C:12]([O:14]CC)=O>>[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH:4][C:12](=[O:14])[CH2:11][C:10]([NH:4][C:3]1[CH:5]=[C:6]([CH3:9])[CH:7]=[CH:8][C:2]=1[CH3:1])=[O:18]

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)C
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 170° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The formed ethanol was distilled off directly (100 mmol,≡6.6 mL) on a stream of nitrogen

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)NC(CC(=O)NC1=C(C=CC(=C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.